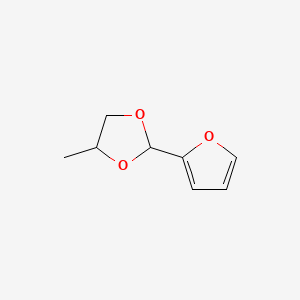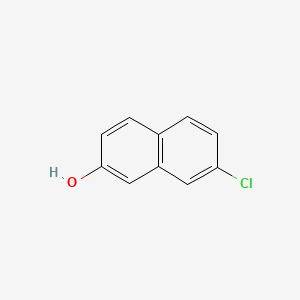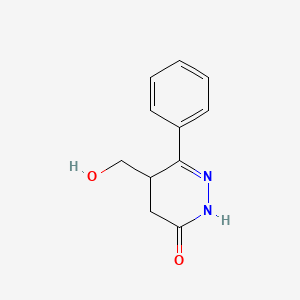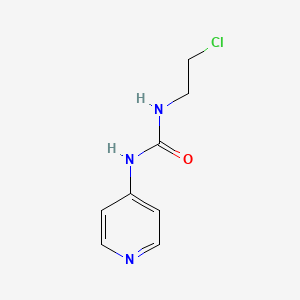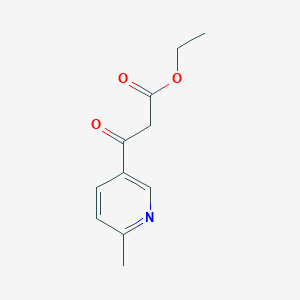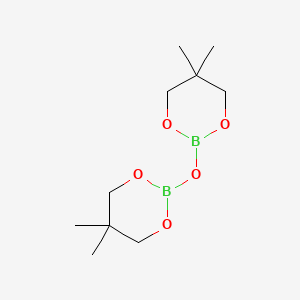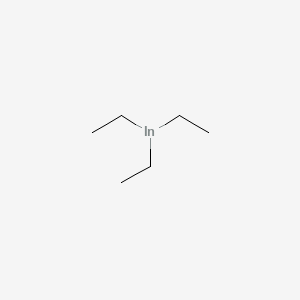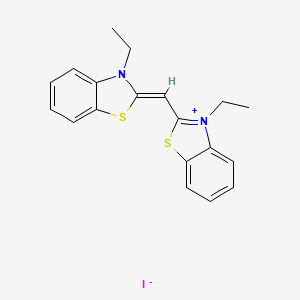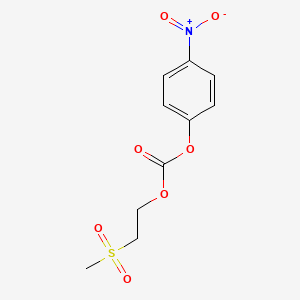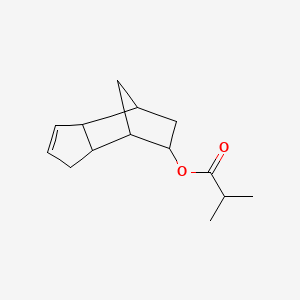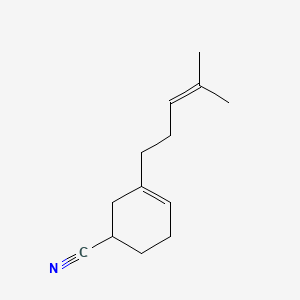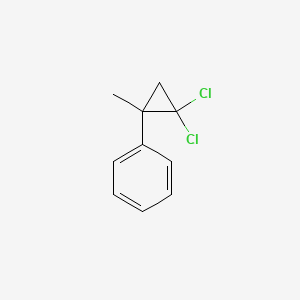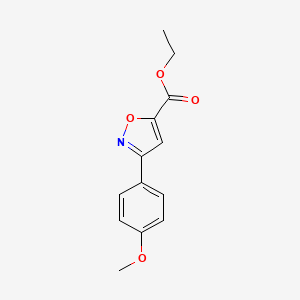
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Descripción general
Descripción
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C13H13NO4 . It is a derivative of isoxazole, a five-membered ring compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate consists of an isoxazole ring attached to a phenyl ring via a methoxy group . The ethoxy carbonyl group is rotated out of the plane of the isoxazole ring .Physical And Chemical Properties Analysis
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate has a molecular weight of 247.25 g/mol . It has a boiling point of approximately 413.3±40.0°C . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and tested for their antimicrobial and antioxidant activities. Compounds 2b and 4f showed remarkable antibacterial and antifungal properties, indicating the potential for developing new antimicrobial agents from this class of chemicals (Raghavendra et al., 2016).
Crystal Structure Analysis
The crystal structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of apixaban, an anticoagulant, has been reported. This study provides valuable information for the design of novel therapeutic agents (Qing Wang et al., 2017).
Antiproliferative and Tumor Cell Selectivity
A study on 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene derivatives revealed pronounced anti-proliferative activity and tumor cell selectivity, offering insights into the development of new cancer therapies (Thomas et al., 2017).
Corrosion Inhibition
(E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide [AMPC] has been studied for its corrosion protection behavior on mild steel in HCl solution, demonstrating the potential of such compounds in industrial applications (Paul et al., 2020).
Mechanofluorochromism
Studies on carbazole-based terephthalate derivatives adjusted by alkyl chains have shown strong solid emission and mechanofluorochromism, highlighting their potential as luminescent materials and sensors (Xue et al., 2015).
Propiedades
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-11(14-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYQBSORYQAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354574 | |
| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |
CAS RN |
376623-69-7 | |
| Record name | ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



